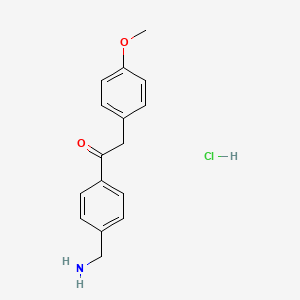
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride is an organic compound with a complex structure
Preparation Methods
The synthesis of 1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride involves several steps. One common method is the reaction of 4-methoxybenzaldehyde with 4-aminomethylbenzene in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using reagents like halides or acids.
Scientific Research Applications
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride can be compared with similar compounds such as:
1-(4-Aminophenoxy)-2-(4-methoxyphenyl)ethanone: This compound has a similar structure but different functional groups, leading to variations in chemical reactivity and applications.
4-(4-Methoxyphenyl)-2-aminobenzaldehyde: Another related compound with distinct properties and uses.
Properties
Molecular Formula |
C16H18ClNO2 |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-(4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-15-8-4-12(5-9-15)10-16(18)14-6-2-13(11-17)3-7-14;/h2-9H,10-11,17H2,1H3;1H |
InChI Key |
RVWIBQVVPNHMFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



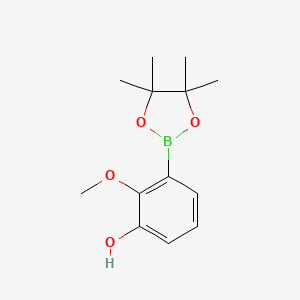
![4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12273344.png)
![N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B12273351.png)
![1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12273358.png)
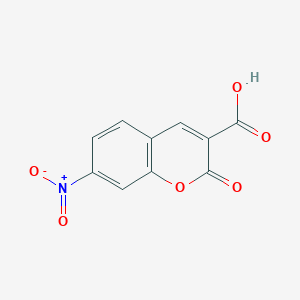
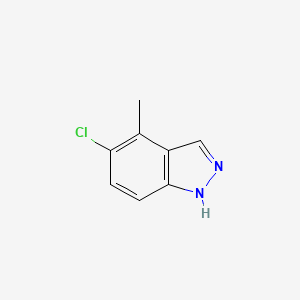
![Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone](/img/structure/B12273374.png)
![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12273376.png)
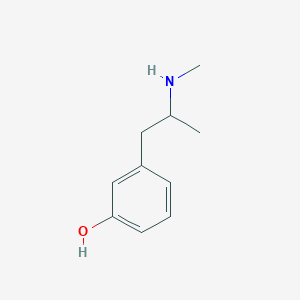
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12273381.png)
![(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline](/img/structure/B12273388.png)
![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12273391.png)
![5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B12273401.png)
